6-phenyl-2-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2-azaspiro[3.3]heptane
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Overview
Description
6-phenyl-2-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2-azaspiro[3.3]heptane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a phenyl group, a pyrazole ring, and a benzenesulfonyl group, making it a molecule of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2-azaspiro[33]heptane typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and conditions is crucial to minimize by-products and ensure scalability.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-2-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) and alkyl halides in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
6-phenyl-2-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 6-phenyl-2-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The benzenesulfonyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-1-yl)benzenesulfonamide: Shares the pyrazole and benzenesulfonyl groups but lacks the spirocyclic structure.
1-phenyl-3-(1H-pyrazol-4-yl)propan-1-one: Contains a pyrazole ring and phenyl group but differs in the overall structure.
Uniqueness
6-phenyl-2-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2-azaspiro[3.3]heptane is unique due to its spirocyclic core, which imparts distinct chemical and biological properties. This structure can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for research and development .
Properties
IUPAC Name |
6-phenyl-2-(4-pyrazol-1-ylphenyl)sulfonyl-2-azaspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-27(26,20-9-7-19(8-10-20)24-12-4-11-22-24)23-15-21(16-23)13-18(14-21)17-5-2-1-3-6-17/h1-12,18H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRZCTLJXBYPRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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